MS-073

P-glycoprotein inhibition Multidrug resistance reversal Vincristine sensitization

MS-073 (CP-162398) is a research-use-only quinoline derivative and competitive P-glycoprotein (P-gp) inhibitor for multidrug resistance (MDR) reversal studies. Avoid non-specific P-gp inhibition that confounds MDR research outcomes. - 0.1 µM nearly completely reverses vincristine resistance in P388/VCR cells, with superior low-dose efficacy over verapamil. - 10 µM fully blocks [³H]azidopine photolabeling of P-gp in K562/ADM vesicles, confirming direct drug-pocket occupancy. - Broadly reverses adriamycin, etoposide, and actinomycin D resistance in K562/ADM, A2780, and KB cell lines. Comes with ≥98% purity, powder at -20°C, shipped on blue ice.

Molecular Formula C31H33N3O2
Molecular Weight 479.6 g/mol
CAS No. 129716-45-6
Cat. No. B1676850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS-073
CAS129716-45-6
SynonymsMS-073;  MS073;  MS 073;  CP-162398;  CP162398;  CP 162398.
Molecular FormulaC31H33N3O2
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CC(COC5=CC=CC6=C5C=CC=N6)O
InChIInChI=1S/C31H33N3O2/c35-25(22-36-30-13-5-12-29-28(30)11-6-16-32-29)21-33-17-19-34(20-18-33)31-26-9-3-1-7-23(26)14-15-24-8-2-4-10-27(24)31/h1-13,16,25,31,35H,14-15,17-22H2
InChIKeyYLQSXCMKFKBZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS-073 P-Glycoprotein Inhibitor for MDR Research


MS-073 (CP-162398, CAS 129716-45-6) is a synthetic quinoline derivative that functions as a competitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter central to multidrug resistance (MDR) in cancer [1]. It is distinguished by a molecular formula of C31H33N3O2 and a molecular weight of 479.61 g/mol [1]. The compound was identified as the most effective MDR reversal agent among a series of newly synthesized quinoline derivatives evaluated for this activity [2].

MS-073 Advantages Over Generic P-gp Inhibitors


P-glycoprotein (P-gp) inhibitors represent a chemically and pharmacologically diverse class. While compounds like verapamil (a calcium channel blocker) and cyclosporin A (an immunosuppressant) are known to inhibit P-gp, their potency and selectivity for MDR reversal vary significantly [1]. The in vitro and in vivo performance of MS-073 is documented to be remarkably higher, especially at low concentrations, than that of verapamil in the same experimental systems [2]. Substituting MS-073 with a generic P-gp inhibitor without quantitative justification risks under-reversal of MDR, confounding experimental outcomes in studies where low-dose efficacy and specific competitive binding profiles are critical [1]. The evidence below quantifies this differentiation.

MS-073 Evidence for MDR Research


Vincristine Resistance Reversal Potency

In a direct head-to-head comparison, MS-073 demonstrated superior in vitro MDR reversal potency compared to verapamil [1]. MS-073 at a concentration of 0.1 µM (100 nM) almost completely reversed in vitro resistance to vincristine (VCR) in VCR-resistant P388 murine leukemia cells (P388/VCR) [1]. The study explicitly concludes that the ability of MS-073 to reverse MDR was remarkably higher, especially at low MS-073 doses, than that of verapamil, both in vitro and in vivo [1]. While the exact verapamil concentration required for comparable reversal is not numerically stated in the abstract, the qualitative comparison within the same study establishes MS-073's low-dose advantage.

P-glycoprotein inhibition Multidrug resistance reversal Vincristine sensitization P388 leukemia

In Vivo Survival Extension in MDR Models

MS-073 demonstrates in vivo MDR reversal activity in a clinically relevant model. When administered intraperitoneally (i.p.) daily for 5 days in combination with 100 µg/kg of VCR, MS-073 at doses ranging from 3 to 100 mg/kg produced a 19-50% increase in life span in VCR-resistant P388-bearing mice, compared to control animals receiving VCR alone [1]. The study notes that the ability of MS-073 to reverse MDR was remarkably higher than that of verapamil, both in vitro and in vivo [1].

In vivo MDR reversal Vincristine potentiation P388 leukemia model Survival extension

P-gp Drug-Binding Site Competitive Inhibition

MS-073 reverses MDR through competitive inhibition of drug binding to P-glycoprotein. In plasma membrane vesicles prepared from K562/ADM (adriamycin-resistant human myelogenous leukemia) cells, photolabeling of P-glycoprotein with 200 nM [³H]azidopine was completely inhibited by the addition of 10 µM MS-073 [1]. This direct biochemical evidence confirms MS-073 occupies the drug-binding site on P-gp, preventing efflux of chemotherapeutic agents.

P-glycoprotein binding Azidopine photolabeling Competitive inhibition Mechanism of action

Broad-Spectrum MDR Reversal

MS-073's MDR reversal is not limited to a single chemotherapeutic or cell line. The same study reports that MS-073 also reversed in vitro resistance to adriamycin (ADM), etoposide, and actinomycin D in ADM-resistant human myelogenous leukemia K562 (K562/ADM) cells, ADM-resistant human ovarian carcinoma A2780 cells, and colchicine-resistant human KB cells [1]. The compound enhanced the accumulation of [³H]VCR in K562/ADM cells, consistent with P-gp efflux inhibition [1].

Cross-resistance reversal Chemosensitization Adriamycin resistance Etoposide resistance Actinomycin D resistance

MS-073 Application Scenarios


Vincristine-Resistant P388 Cell Assay

Use MS-073 at 0.1 µM (100 nM) to achieve near-complete reversal of vincristine resistance in P388/VCR cells, a benchmark system for evaluating P-gp inhibitors [1]. This concentration is derived from direct comparative studies showing superior low-dose efficacy versus verapamil [1].

Vincristine Combination Xenograft Studies

Administer MS-073 (3-100 mg/kg i.p. daily for 5 days) with 100 µg/kg VCR to achieve a 19-50% life-span extension in P388/VCR-bearing mice, validating MDR reversal in a whole-animal model [1]. This regimen establishes a baseline for evaluating novel MDR modulators.

P-gp Competitive Photolabeling Assay

Employ 10 µM MS-073 to completely block [³H]azidopine photolabeling of P-gp in K562/ADM membrane vesicles, confirming direct occupation of the drug-binding pocket [1]. This application is critical for biochemical studies mapping P-gp inhibitor interactions.

Chemosensitization in Adriamycin-Resistant Models

Apply MS-073 to reverse adriamycin, etoposide, and actinomycin D resistance in K562/ADM, A2780, or KB cell lines, enabling multi-drug MDR reversal studies across diverse cancer types [1]. This broad activity supports its use as a reference MDR reversal agent in panel screens.

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